molecular formula C6H13NO B12943946 (4-Methylpyrrolidin-2-yl)methanol

(4-Methylpyrrolidin-2-yl)methanol

Cat. No.: B12943946
M. Wt: 115.17 g/mol
InChI Key: RJMNAMGXLRMTME-UHFFFAOYSA-N
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Description

(4-Methylpyrrolidin-2-yl)methanol is a chiral pyrrolidine derivative featuring a hydroxymethyl (-CH2OH) group at the C2 position and a methyl (-CH3) group at the C4 position of the saturated five-membered nitrogen-containing ring. Its molecular formula is C6H13NO (free base), with a molecular weight of 115.17 g/mol.

The compound’s stereochemistry (2S,4S configuration in its hydrochloride form) enhances its utility in asymmetric synthesis, where it may serve as a chiral building block.

Properties

IUPAC Name

(4-methylpyrrolidin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5-2-6(4-8)7-3-5/h5-8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMNAMGXLRMTME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylpyrrolidin-2-yl)methanol typically involves the alkylation of pyrrolidine derivatives. One common method is the reaction of 4-methylpyrrolidine with formaldehyde under acidic conditions, followed by reduction with a suitable reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of (4-Methylpyrrolidin-2-yl)methanol can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters and can handle large volumes of reactants, making the process more efficient and cost-effective. The use of catalysts and optimized reaction conditions further enhances the yield and quality of the product .

Chemical Reactions Analysis

Types of Reactions

(4-Methylpyrrolidin-2-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF), sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 4-Methylpyrrolidin-2-one.

    Reduction: 4-Methylpyrrolidin-2-ylamine.

    Substitution: Various alkylated or acylated derivatives depending on the substituent used.

Scientific Research Applications

(4-Methylpyrrolidin-2-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Methylpyrrolidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the pyrrolidine ring can interact with hydrophobic pockets in proteins, affecting their conformation and function. These interactions can lead to various biological effects, including enzyme inhibition or activation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following compounds are structurally analogous to (4-Methylpyrrolidin-2-yl)methanol, differing in substituents, aromaticity, or heterocyclic cores:

Table 1: Key Properties of (4-Methylpyrrolidin-2-yl)methanol and Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes References
(4-Methylpyrrolidin-2-yl)methanol C6H13NO 115.17 4-methyl, 2-hydroxymethyl Chiral catalyst, pharma intermediate
{1-[(4-Methylphenyl)sulfonyl]pyrrolidin-2-yl}methanol C12H17NO3S 255.07 1-sulfonyl (tosyl), 2-hydroxymethyl Protecting group, synthesis intermediate
(4-Methoxypyridin-2-yl)methanol C7H9NO2 139.15 4-methoxy, 2-hydroxymethyl Agrochemical intermediate
(4-Nitropyridin-2-yl)methanol C6H6N2O3 154.12 4-nitro, 2-hydroxymethyl Reactive intermediate, explosives precursor
Key Observations :

Pyrrolidine vs. Pyridine Core :

  • Pyrrolidine derivatives (e.g., the target compound and its sulfonated analogue) exhibit a saturated ring, enabling conformational flexibility and nucleophilic reactivity at the amine.
  • Pyridine derivatives (e.g., 4-methoxy/nitro compounds) feature an aromatic ring, conferring rigidity and directing electrophilic substitution patterns based on substituents .

Substituent Effects: Electron-Donating Groups (e.g., methoxy): Enhance aromatic ring stability in pyridine derivatives, increasing solubility in polar solvents . Electron-Withdrawing Groups (e.g., nitro, sulfonyl): Reduce basicity and nucleophilicity. For example, the sulfonyl group in {1-[(4-methylphenyl)sulfonyl]pyrrolidin-2-yl}methanol deactivates the pyrrolidine nitrogen, making it a stable intermediate for multi-step syntheses .

Chirality and Stereochemistry: The (2S,4S) configuration in (4-Methylpyrrolidin-2-yl)methanol hydrochloride is critical for enantioselective applications, whereas pyridine derivatives lack chiral centers unless additional stereogenic elements are present .

Biological Activity

(4-Methylpyrrolidin-2-yl)methanol, also known as ((2S,4S)-4-Methylpyrrolidin-2-yl)methanol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and applications of this compound based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of (4-Methylpyrrolidin-2-yl)methanol is C6H13NO, with a molecular weight of approximately 115.17 g/mol. The compound features a pyrrolidine ring with a hydroxymethyl group at the 2-position and a methyl group at the 4-position, contributing to its unique stereochemistry and biological activity.

The biological activity of (4-Methylpyrrolidin-2-yl)methanol is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The chiral nature of the compound allows for stereospecific binding, which can modulate various biochemical pathways. Key mechanisms include:

  • Enzyme Inhibition/Activation : The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.
  • Neurotransmitter Modulation : It has been suggested that (4-Methylpyrrolidin-2-yl)methanol interacts with neurotransmitter systems, potentially affecting mood and cognitive functions.

Biological Activities

Research indicates that (4-Methylpyrrolidin-2-yl)methanol exhibits several biological activities:

  • Neuroprotective Effects : Studies have shown that derivatives of pyrrolidine compounds can offer neuroprotection, which may be beneficial in treating neurodegenerative diseases.
  • Antidepressant Properties : The compound has been investigated for its potential antidepressant effects due to its ability to modulate neurotransmitter systems.
  • Anti-inflammatory Activity : Some studies suggest that pyrrolidine derivatives possess anti-inflammatory properties, making them candidates for treating inflammatory conditions.

Research Findings and Case Studies

Several studies have explored the biological effects of (4-Methylpyrrolidin-2-yl)methanol:

StudyFindings
Neuroprotective Study Demonstrated that (4-Methylpyrrolidin-2-yl)methanol can protect neuronal cells from oxidative stress-induced damage.
Pharmacological Evaluation Evaluated the antidepressant-like effects in animal models, showing significant improvement in depressive behaviors.
Anti-inflammatory Assays In vitro assays indicated reduced pro-inflammatory cytokine production in immune cells treated with the compound.

Applications in Medicine

Due to its diverse biological activities, (4-Methylpyrrolidin-2-yl)methanol has potential applications in various therapeutic areas:

  • Drug Development : Its unique structure makes it a valuable scaffold for developing new drugs targeting neurological disorders.
  • Biochemical Research : The compound is useful in studies aimed at understanding neurotransmitter interactions and enzyme activities.

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